
(5-(Hydroxymethyl)-1-methyl-1H-pyrazol-3-yl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(Hydroxymethyl)-1-methyl-1H-pyrazol-3-yl)methyl acetate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a hydroxymethyl group and a methyl acetate group attached to the pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as building blocks for more complex molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Hydroxymethyl)-1-methyl-1H-pyrazol-3-yl)methyl acetate typically involves the reaction of hydrazine derivatives with ethyl acetoacetate. The reaction is carried out under solvent-free conditions, which makes it environmentally friendly. The reaction proceeds efficiently at temperatures ranging from 0°C to 78°C, yielding the desired product in high purity .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of green chemistry principles, such as solvent-free reactions and energy-efficient processes, is emphasized to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
(5-(Hydroxymethyl)-1-methyl-1H-pyrazol-3-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
(5-(Hydroxymethyl)-1-methyl-1H-pyrazol-3-yl)methyl acetate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of agrochemicals and dyes
Mecanismo De Acción
The mechanism of action of (5-(Hydroxymethyl)-1-methyl-1H-pyrazol-3-yl)methyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-3-(hydroxymethyl)pyrazole: Lacks the acetate group, making it less versatile in chemical reactions.
3-Methyl-5-(hydroxymethyl)pyrazole: Similar structure but different substitution pattern, leading to different reactivity and biological activity
Uniqueness
(5-(Hydroxymethyl)-1-methyl-1H-pyrazol-3-yl)methyl acetate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxymethyl and acetate groups allows for a wide range of chemical modifications, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C8H12N2O3 |
|---|---|
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
[5-(hydroxymethyl)-1-methylpyrazol-3-yl]methyl acetate |
InChI |
InChI=1S/C8H12N2O3/c1-6(12)13-5-7-3-8(4-11)10(2)9-7/h3,11H,4-5H2,1-2H3 |
Clave InChI |
OIRFKDXRSDBRRD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1=NN(C(=C1)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


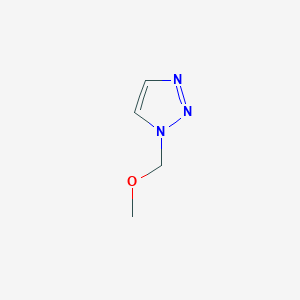
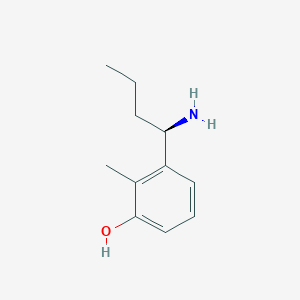
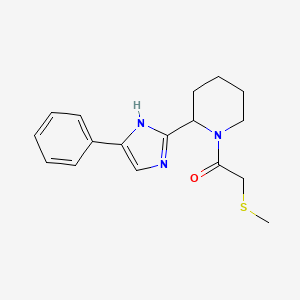

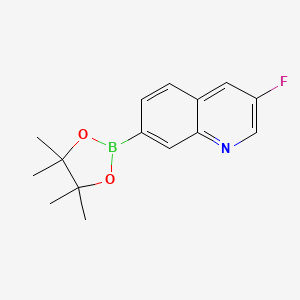
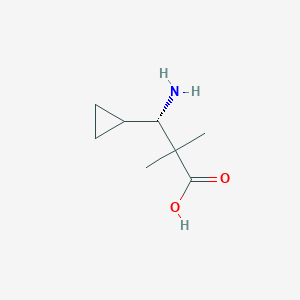
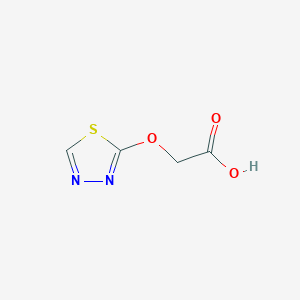
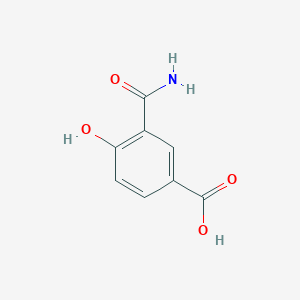
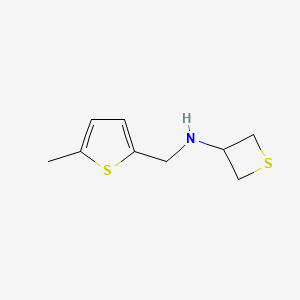


![(S)-7-Methyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B12976233.png)
![5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12976239.png)
![1-[5-Bromo-2-(trifluoromethyl)-4-pyridyl]ethanol](/img/structure/B12976253.png)
